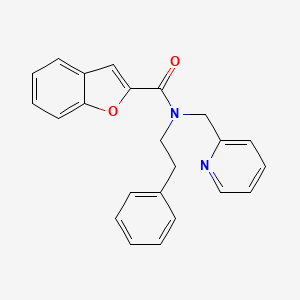

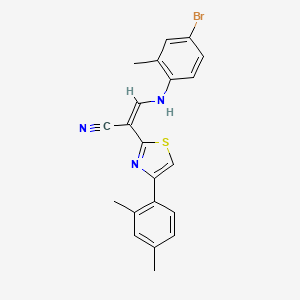

3-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

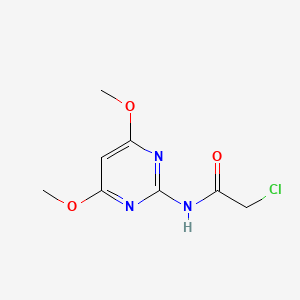

3-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : A study synthesized benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety. These compounds demonstrated significant anticonvulsant activity, with some analogues being more potent than phenytoin (Mussoi et al., 1996).

Anti-Tubercular Properties

- Ultrasound Assisted Synthesis and Anti-Tubercular Activity : Another study focused on synthesizing novel derivatives with potent in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed promising activity with IC50 values less than 1 µg/mL (Nimbalkar et al., 2018).

Anti-Inflammatory Applications

- Synthesis and Anti-Inflammatory Activity of Indolyl Azetidinones : Research synthesized N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides for testing their anti-inflammatory properties. Some compounds exhibited significant anti-inflammatory activity (Kalsi et al., 1990).

Antimicrobial Effects

- Synthesis and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives : This research focused on synthesizing derivatives evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Some compounds demonstrated effective antimicrobial properties (Sethi et al., 2016).

Mitosis Inhibition

- Mitosis Inhibition by a N-(1,1-Dimethylpropynyl) Benzamide Series : A study showed that certain benzamide derivatives inhibit mitosis in plant cells, suggesting potential applications in agricultural chemistry (Merlin et al., 1987).

HIV Treatment Potential

- Synthesis and Biological Evaluation for HIV Treatment : Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized for potential HIV treatment. These compounds were characterized for their inhibitory activities against cell-cell fusion in HIV (Weng et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.

Mode of Action

Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting ache, similar compounds can affect thecholinergic neurotransmission pathway . This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.

Result of Action

Inhibition of ache by similar compounds can lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission .

properties

IUPAC Name |

3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c21-18-7-4-6-17(16-18)20(25)22-10-5-11-23-12-14-24(15-13-23)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYZJFARBWGIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)